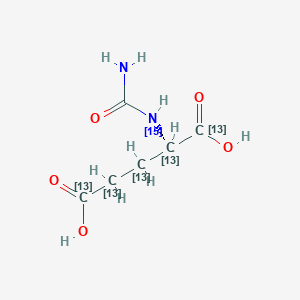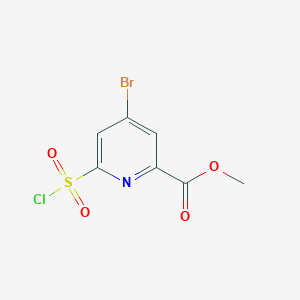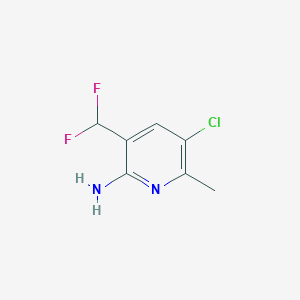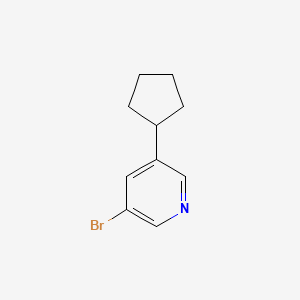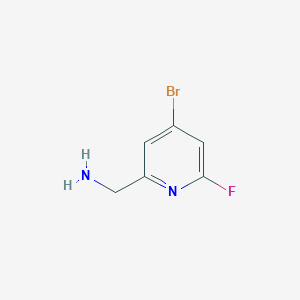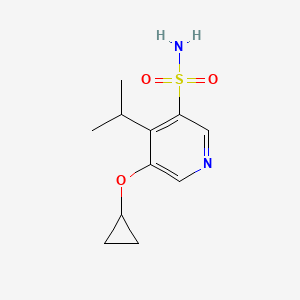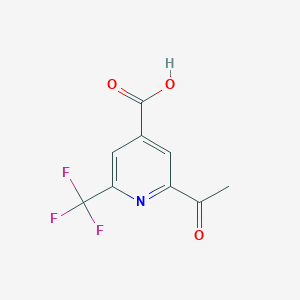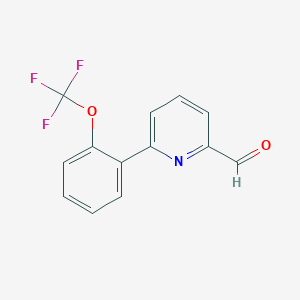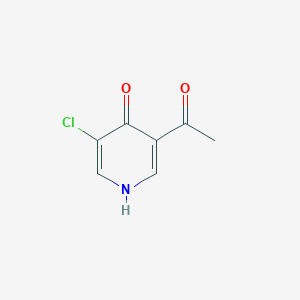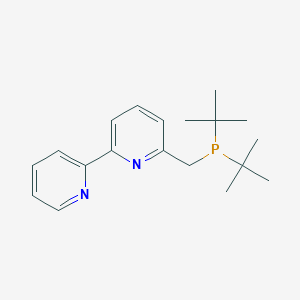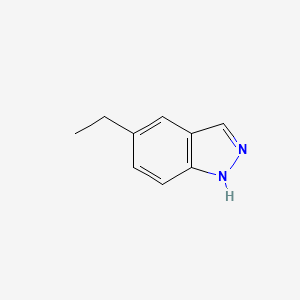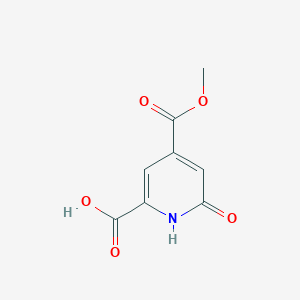![molecular formula C9H11ClN2O2 B14855389 Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate](/img/structure/B14855389.png)
Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate typically involves the reaction of 4-chloromethylpyrimidine with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .
科学的研究の応用
Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting or activating certain enzymes or receptors, leading to various biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate include:
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-acetate
- Ethyl 2-(4-chloro-2-methylsulfanylpyrimidin-5-yl)acetate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
ethyl 2-[4-(chloromethyl)pyrimidin-2-yl]acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-9(13)5-8-11-4-3-7(6-10)12-8/h3-4H,2,5-6H2,1H3 |
InChIキー |
WUTWSBBQFTUBAC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC=CC(=N1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


